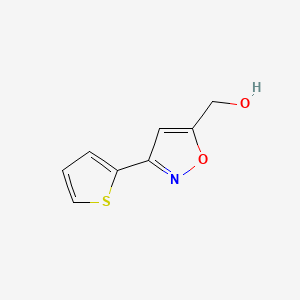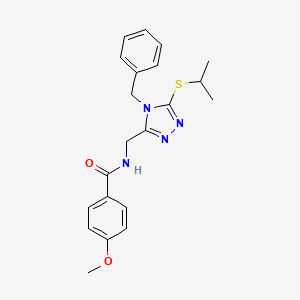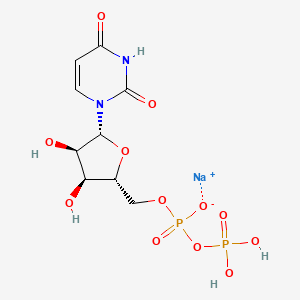![molecular formula C28H27N3O3 B2524989 3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216933-92-4](/img/structure/B2524989.png)
3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" is a complex organic molecule that appears to be related to various research areas, including photochemistry, synthesis of novel derivatives with potential biological activities, and the development of new protecting groups for chemical synthesis. The molecule contains a pyrimido[5,4-b]indole core, which is a fused heterocyclic system that can be of interest in medicinal chemistry due to its potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 5H-pyrimido[5,4-b]indole derivatives has been achieved through reactions of methyl 3-amino-1H-indole-2-carboxylates with various reagents such as aryl isocyanates, aryl isothiocyanates, and cyanamides . These reactions lead to the formation of different derivatives, which can be further modified through alkylation at nitrogen or sulfur atoms. Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, a series of novel 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized and characterized by IR, 1H NMR, and 13C NMR . Additionally, the molecular structure of one of these derivatives was confirmed by single-crystal XRD analysis. Density functional theory (DFT) calculations were used to optimize bond parameters, which were found to be in good agreement with the experimental data. These techniques could be applied to determine the molecular structure of "3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one".
Chemical Reactions Analysis
The reactivity of the 3,4-dimethoxybenzyl moiety, which is part of the compound's structure, has been studied in the context of protecting groups for 1,2-thiazetidine 1,1-dioxides . This moiety can be smoothly eliminated using 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ), with the yield depending on the substituents of the phenyl ring. This suggests that the 3,4-dimethoxybenzyl group could be used as a protecting group in the synthesis of the compound , and its reactivity could be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through computational studies. The stability and charge delocalization of the molecules were studied using Natural Bond Orbital (NBO) analysis, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was calculated to explain the overlapping of atomic orbitals and their predicted energy . The Molecular Electrostatic Potential (MEP) map was also studied to predict reactive sites. These computational analyses provide insights into the electronic properties of the molecule, which are crucial for understanding its reactivity and potential applications in fields such as nonlinear optics (NLO) and antimicrobial activities.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 5H-pyrimido[5,4-b]indole derivatives, including compounds similar to the one , involves reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides. This synthetic route facilitates the alkylation at nitrogen atoms and the formation of diverse heterocyclic compounds with potential biological activities (Shestakov et al., 2009).
- The electrochemical oxidation of aromatic ethers, including those related to the compound , leads to the synthesis of complex heterocycles. This method has been applied to produce phenanthropyrrolidines, demonstrating the compound's relevance in synthesizing novel organic structures (Bird et al., 1986).
Biological Activity and Applications
- Compounds structurally related to "3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" have been synthesized and evaluated for their potential biological activities. For example, novel hepatitis B (HBV) inhibitors with a similar structural framework have been synthesized and demonstrated nanomolar inhibitory activity against HBV in vitro, highlighting the therapeutic potential of these compounds (Ivashchenko et al., 2019).
Molecular Design and Drug Discovery
- The structural framework of 5H-pyrimido[5,4-b]indoles, akin to the compound of interest, plays a crucial role in the design and discovery of new drugs. These compounds are integral to synthesizing heterocyclic compounds with varied biological activities, serving as a foundation for developing novel therapeutic agents (Han et al., 2009).
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-19-7-6-8-21(15-19)17-31-23-10-5-4-9-22(23)26-27(31)28(32)30(18-29-26)14-13-20-11-12-24(33-2)25(16-20)34-3/h4-12,15-16,18H,13-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRMMPUYICPKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CCC5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2524908.png)
![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)
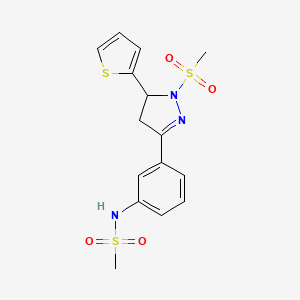
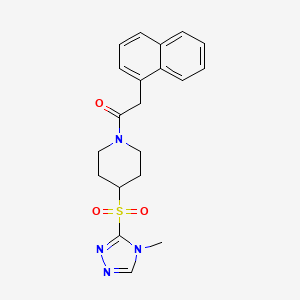
![2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2524916.png)
![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524917.png)
![(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2524919.png)
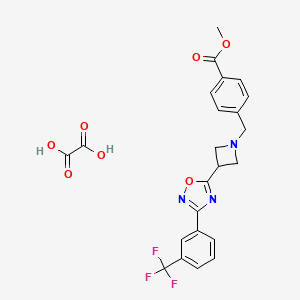
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2524921.png)
![tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate](/img/structure/B2524923.png)
